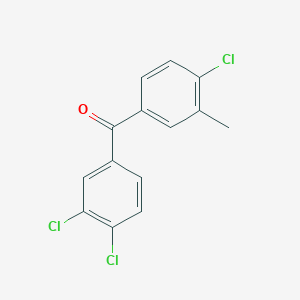

3-Methyl-3',4,4'-trichlorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-3’,4,4’-trichlorobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely known for their applications in various fields, including the production of pharmaceuticals, perfumes, and as UV blockers in sunscreens. The compound’s structure consists of a benzophenone core with three chlorine atoms and a methyl group attached to it, which significantly influences its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3’,4,4’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methylbenzoyl chloride with 3,4,4’-trichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-3’,4,4’-trichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The raw materials are fed into the reactor, where they undergo the Friedel-Crafts acylation reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-3’,4,4’-trichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones with different functional groups.

Applications De Recherche Scientifique

3-Methyl-3’,4,4’-trichlorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of UV-blocking agents and as a stabilizer in plastics and polymers.

Mécanisme D'action

The mechanism of action of 3-Methyl-3’,4,4’-trichlorobenzophenone involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The presence of chlorine atoms and the carbonyl group in the benzophenone core contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt normal cellular processes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: The parent compound of 3-Methyl-3’,4,4’-trichlorobenzophenone, widely used in sunscreens and as a photoinitiator.

4-Chlorobenzophenone: A similar compound with one chlorine atom, used in organic synthesis.

3,4-Dichlorobenzophenone: Another related compound with two chlorine atoms, studied for its chemical properties and applications.

Uniqueness

3-Methyl-3’,4,4’-trichlorobenzophenone is unique due to the presence of three chlorine atoms and a methyl group, which significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry, distinguishing it from other benzophenone derivatives.

Activité Biologique

3-Methyl-3',4,4'-trichlorobenzophenone, commonly referred to as trichlorobenzophenone (TCBP), is a synthetic compound belonging to the class of benzophenones. It has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of TCBP, highlighting its mechanisms of action, toxicity, and relevant case studies.

Molecular Structure

- Chemical Formula : C13H7Cl3O

- Molecular Weight : 295.55 g/mol

- IUPAC Name : this compound

The structure of TCBP features a benzophenone core with three chlorine atoms and a methyl group attached, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Melting Point | 70-75 °C |

| Boiling Point | 360 °C |

| Solubility | Soluble in organic solvents; poorly soluble in water |

| Log P | 5.1 |

- Antimicrobial Activity : TCBP has demonstrated antimicrobial properties against various bacteria and fungi. Studies suggest that it disrupts microbial cell membranes, leading to cell lysis and death.

- Antioxidant Properties : The compound exhibits notable antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems. This effect is attributed to the presence of chlorine atoms which enhance electron donation capacity.

- Endocrine Disruption : Research indicates that TCBP may act as an endocrine disruptor, interfering with hormone signaling pathways. This can lead to reproductive and developmental toxicity in exposed organisms.

- Cytotoxic Effects : TCBP has shown cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy. The compound induces apoptosis through mitochondrial pathways.

Toxicological Profile

The toxicity of TCBP has been evaluated in several studies:

- Acute Toxicity : In animal models, high doses of TCBP have resulted in acute toxicity characterized by neurological symptoms and organ damage.

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects, necessitating further investigation into its safety profile.

Case Study 1: Antimicrobial Efficacy

A study published in Applied Microbiology evaluated the antimicrobial efficacy of TCBP against Staphylococcus aureus and Escherichia coli. The results indicated that TCBP inhibited growth at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for both bacterial strains .

Case Study 2: Endocrine Disruption Assessment

Research conducted by the Environmental Protection Agency assessed the endocrine-disrupting potential of TCBP using in vitro assays. The findings revealed that TCBP significantly affected estrogen receptor activity at concentrations above 100 nM, indicating its potential risk as an endocrine disruptor .

Case Study 3: Cytotoxicity in Cancer Cells

A recent study investigated the cytotoxic effects of TCBP on human breast cancer cells (MCF-7). The compound induced apoptosis at IC50 values of approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that TCBP activates caspase pathways leading to programmed cell death .

Propriétés

IUPAC Name |

(4-chloro-3-methylphenyl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLPYXQMCDKASO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.